Threonine,N-(aminocarbonyl)-(9ci)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

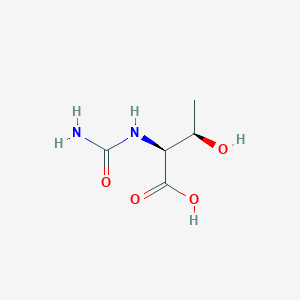

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid is a non-proteinogenic amino acid It is a derivative of threonine, where the hydroxyl group is replaced by a carbamoylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis from Garner’s aldehyde. This method includes a series of steps such as the Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . Another method involves the Strecker synthesis, which starts with the addition of cyanide ion to an imine, forming an alpha-amino nitrile, which is then hydrolyzed to give the desired amino acid .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce simpler amines or alcohols.

Applications De Recherche Scientifique

Nutritional Applications

1.1 Role in Animal Nutrition

Threonine is a critical component of animal diets, especially for swine and poultry. It is often the limiting amino acid in corn-soybean meal-based diets. Research indicates that threonine supplementation can enhance growth performance, improve immune function, and maintain intestinal health in animals. For instance, studies show that adequate threonine levels promote protein synthesis in skeletal muscles and gastrointestinal mucin production, which is vital for gut health .

1.2 Mechanisms of Action

Threonine influences several metabolic pathways:

- Protein Synthesis : Threonine is integral to the synthesis of mucins and other proteins in epithelial tissues.

- Energy Metabolism : It plays a role in hepatic lipid metabolism and has been shown to mitigate lipid metabolic disorders by regulating lipogenesis signaling pathways .

- Immune Function : Threonine modulates immune responses by affecting cytokine expression and immune cell differentiation during inflammatory states .

Pharmaceutical Applications

2.1 Therapeutic Uses

Threonine is utilized in total parenteral nutrition (TPN), where it contributes to collagen and elastin synthesis, aiding in proper fat metabolism and digestive function . Its pharmacological properties have led to its inclusion in formulations designed to support recovery from surgery or illness.

2.2 Drug Development

The unique properties of threonine make it a candidate for drug development initiatives aimed at reducing drug failure rates. Its role as a precursor in various biochemical pathways can be harnessed to develop therapies targeting metabolic disorders .

Research Methodologies

3.1 Innovative Labeling Techniques

Recent advancements have introduced threonine-derived non-canonical amino acids for studying protein synthesis. The THRONCAT method allows researchers to label nascent proteins efficiently without toxic effects on cells. This technique enhances the understanding of protein dynamics within living systems, providing insights into cellular processes .

3.2 Structural Biology Applications

Threonine residues play crucial roles in the structure and function of various proteins, such as multidrug efflux transporters like AcrB in Escherichia coli. Studies have identified specific threonine residues that are essential for transporter function, highlighting their importance in drug resistance mechanisms .

Case Studies

Mécanisme D'action

The mechanism of action of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): Another non-proteinogenic amino acid with similar structural features.

(2S,3R)-3-Methylglutamate: A derivative of glutamate with similar synthetic routes and applications.

Uniqueness

What sets (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound in research and development.

Propriétés

Numéro CAS |

104928-21-4 |

|---|---|

Formule moléculaire |

C5H10N2O4 |

Poids moléculaire |

162.14 g/mol |

Nom IUPAC |

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |

InChI |

InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1 |

Clé InChI |

JDNXAWFLEXAACH-GBXIJSLDSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)N)O |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)NC(=O)N)O |

SMILES canonique |

CC(C(C(=O)O)NC(=O)N)O |

Synonymes |

Threonine, N-(aminocarbonyl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.